Cas no 2361817-90-3 (N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide)
![N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2361817-90-3x500.png)
N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- EN300-26604739
- 2361817-90-3
- Z2909227224
- N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide
-
- インチ: 1S/C22H25N3O3/c1-2-20(27)25-14-11-22(12-15-25,17-8-4-3-5-9-17)21(28)24-19(16-26)18-10-6-7-13-23-18/h2-10,13,19,26H,1,11-12,14-16H2,(H,24,28)
- InChIKey: ZTTDFQNFWIZZHX-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(C2C=CC=CC=2)CCN(C(C=C)=O)CC1)NC(C1C=CC=CN=1)CO
計算された属性
- せいみつぶんしりょう: 379.18959167g/mol
- どういたいしつりょう: 379.18959167g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 6
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604739-1.0g |
N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide |
2361817-90-3 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26604739-1g |
2361817-90-3 | 90% | 1g |
$0.0 | 2023-11-13 |
N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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2. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamideに関する追加情報
N-[2-Hydroxy-1-(Pyridin-2-Yl)Ethyl]-4-Phenyl-1-(Prop-2-Enoyl)Piperidine-4-Carboxamide: A Comprehensive Overview
N-[2-Hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide, commonly referenced by its CAS number CAS 2361817-90-3, is a complex organic compound with significant potential in various fields, including pharmaceuticals and materials science. This compound is characterized by its intricate molecular structure, which includes a piperidine ring, a pyridine moiety, and several functional groups that contribute to its unique properties.
The molecular structure of CAS 2361817-90-3 is a testament to the advancements in synthetic chemistry. The piperidine ring serves as the central framework, with substituents that enhance its reactivity and functionality. The presence of the pyridine group introduces aromaticity and electron-withdrawing effects, which are crucial for its interactions in biological systems. Recent studies have highlighted the importance of such heterocyclic compounds in drug design, particularly in targeting specific receptors and enzymes.
One of the most notable aspects of this compound is its versatility in applications. In the pharmaceutical industry, N-[2-Hydroxy...carboxamide has shown promise as a potential drug candidate due to its ability to modulate cellular pathways. Researchers have explored its role in inhibiting key enzymes involved in neurodegenerative diseases, such as Alzheimer's and Parkinson's, with encouraging results from preclinical trials.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing production costs and environmental impact. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for complex molecules like CAS 2361817-90-3.
In addition to its pharmaceutical applications, this compound has found use in materials science, particularly in the development of advanced polymers and coatings. Its unique chemical properties allow for enhanced stability and durability under various environmental conditions, making it a valuable component in high-performance materials.
From an environmental perspective, understanding the fate and transport of N-[2-Hydroxy...carboxamide is critical for assessing its potential impact on ecosystems. Recent studies have focused on its biodegradation pathways and toxicity profiles, providing valuable insights into its safe handling and disposal.
In conclusion, CAS 2361817-90-3, or N-[2-Hydroxy...carboxamide, represents a cutting-edge compound with vast potential across multiple industries. Its intricate structure, coupled with recent research advancements, positions it as a key player in future innovations within pharmaceuticals and materials science.
2361817-90-3 (N-[2-hydroxy-1-(pyridin-2-yl)ethyl]-4-phenyl-1-(prop-2-enoyl)piperidine-4-carboxamide) 関連製品
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